4,4-Dimethyl-4,5-dihydro-3H-pyrazole

Description

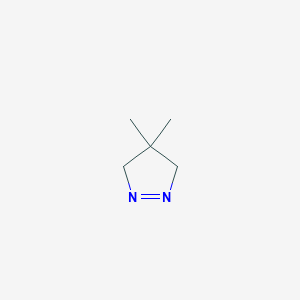

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2 |

|---|---|

Molecular Weight |

98.15 g/mol |

IUPAC Name |

4,4-dimethyl-3,5-dihydropyrazole |

InChI |

InChI=1S/C5H10N2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3 |

InChI Key |

WJIPRLMEAZGAJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN=NC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethyl 4,5 Dihydro 3h Pyrazole and Its Analogues

Cyclocondensation Reactions in Dihydropyrazole Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of dihydropyrazoles, providing a direct and efficient means to construct the heterocyclic ring. These methods typically involve the reaction of a hydrazine (B178648) derivative with a suitable bifunctional electrophile.

Hydrazine-Based Cyclizations with 1,3-Dicarbonyl Compounds or Their Equivalents

One of the most classical and widely employed methods for pyrazole (B372694) and dihydropyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov This approach allows for the formation of the pyrazole ring through a sequence of condensation and dehydration steps. The reaction of a 1,3-diketone with hydrazine initially forms a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the dihydropyrazole. researchgate.net

The versatility of this method is enhanced by the in situ generation of 1,3-dicarbonyl compounds, which can then be trapped by hydrazines in a one-pot multicomponent reaction. nih.gov For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which are then immediately cyclized with a hydrazine. nih.gov This strategy has been successfully utilized to synthesize a variety of substituted pyrazoles. nih.gov

A notable example involves the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303), a common method for synthesizing dimethylpyrazole. The reaction mechanism proceeds through the formation of a dihydroxypyrazolidine intermediate, and the subsequent dehydration kinetically controls the final isomeric product. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Dihydropyrazole | nih.gov |

| Acetylacetone | Hydrazine Hydrate | Dimethylpyrazole | researchgate.net |

| In situ generated 1,3-diketone | Hydrazine | Substituted Pyrazole | nih.gov |

Reactions Involving Hydrazines with α,β-Unsaturated Systems (e.g., Chalcones)

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, is a fundamental and widely used method for the synthesis of 2-pyrazolines (4,5-dihydropyrazoles). researchgate.netresearchgate.net This reaction typically proceeds through an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration. researchgate.net

The reaction of dissymmetric chalcones with various hydrazines, including hydrazine itself, phenylhydrazine, and thiosemicarbazide, has been studied to understand the reaction pathways and product distribution. researchgate.net The mechanism can be complex, leading to the formation of not only the expected 2-pyrazolines but also hydrazones as intermediates or side products. researchgate.net The regioselectivity of the cyclization can be influenced by the substituents on both the chalcone (B49325) and the hydrazine. beilstein-journals.org

Microwave-assisted synthesis has been employed to efficiently produce dihydropyrazole hybrids from the reaction of chalcones with substituted hydrazines in good yields. mdpi.com This method offers advantages in terms of reduced reaction times and improved efficiency. mdpi.com Furthermore, multicomponent reactions involving α,β-unsaturated ketones, hydrazines, and other reagents have been developed to access more complex pyrazoline structures. beilstein-journals.org For example, α,β-unsaturated ketones embedded in chromene systems can react with hydrazine in a pseudo-five-component reaction to yield 4-acylpyrazolinylpyrazoles. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Key Features | Reference |

| α,β-Unsaturated Carbonyl Compound | Hydrazine | 2-Pyrazoline (B94618) | Michael addition followed by cyclization | researchgate.netresearchgate.net |

| Chalcone | Phenylhydrazine | Phenyl-substituted 2-Pyrazoline | Formation of hydrazone intermediates | researchgate.net |

| Chalcone | Substituted Hydrazine | Dihydropyrazole Hybrid | Microwave-assisted synthesis | mdpi.com |

| α,β-Unsaturated Ketone in Chromene | Hydrazine | 4-Acylpyrazolinylpyrazole | Pseudo-five-component reaction | beilstein-journals.org |

1,3-Dipolar Cycloaddition Strategies

1,3-dipolar cycloaddition reactions provide a powerful and versatile tool for the construction of five-membered heterocyclic rings, including dihydropyrazoles. This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkene or alkyne.

Generation and Cycloaddition of Diazo Compounds with Dipolarophiles

The 1,3-dipolar cycloaddition of diazo compounds with alkenes is a well-established method for the synthesis of 1-pyrazolines (3H-4,5-dihydropyrazoles). researchgate.netwikipedia.org This reaction is generally stereospecific, with the configuration of the alkene being preserved in the pyrazoline product. wikipedia.org The regioselectivity of the cycloaddition is influenced by the electronic nature of both the diazo compound and the dipolarophile. wikipedia.org

Diazo compounds can be generated in situ from various precursors, such as N-tosylhydrazones, which then react with dipolarophiles to afford pyrazoles. organic-chemistry.org For instance, the reaction of ethyl diazoacetate with alkenes can be performed in an aqueous micellar environment, offering a more sustainable approach. unisi.it The initially formed 1-pyrazolines are often unstable and can tautomerize to the more stable 2-pyrazolines. researchgate.netwikipedia.org Catalyst-free cycloaddition of diazo compounds to alkynes can also be achieved by heating, leading to the formation of pyrazoles in high yields. rsc.org

| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference |

| Diazo Compound | Alkene | 1-Pyrazoline | Stereospecific syn-addition | researchgate.netwikipedia.org |

| In situ generated Diazo Compound | Alkyne | Pyrazole | Catalyst-free, heating | rsc.org |

| Ethyl Diazoacetate | Alkene | Pyrazoline | Aqueous micellar catalysis | unisi.it |

Copper-Catalyzed Cycloadditions for Dihydropyrazole Formation

Copper catalysts have emerged as highly effective promoters for various cycloaddition reactions leading to the formation of dihydropyrazoles. mdpi.com These catalysts can facilitate reactions that might otherwise require harsh conditions or exhibit low selectivity. Chiral copper salts, in particular, have been instrumental in the development of enantioselective 1,3-dipolar cycloadditions. acs.org

One notable strategy involves the copper-catalyzed formal [4+1] cycloaddition of in situ generated azoalkenes with various partners. For example, a Cu(II)/bisoxazoline ligand system can promote the formal [4+1] cycloaddition of diazo esters with azoalkenes, providing an efficient route to dihydropyrazoles containing a quaternary center. nih.gov Similarly, a copper-catalyzed asymmetric formal [4+1] cycloaddition of in situ generated azoalkenes and sulfur ylides has been developed for the construction of chiral dihydropyrazoles with high enantioselectivity. thieme-connect.com

Copper catalysts are also employed in aerobic oxidative cyclization reactions. A copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones has been developed to prepare pyrazole derivatives, proceeding through a hydrazonyl radical intermediate. acs.org

| Catalyst System | Reactants | Product | Reaction Type | Reference |

| Cu(II)/Bisoxazoline | Diazo ester, Azoalkene | Dihydropyrazole with quaternary center | Formal [4+1] Cycloaddition | nih.gov |

| Cu(OTf)2/(R)-T-BINAP | Azoalkene, Sulfur ylide | Chiral Dihydropyrazole | Asymmetric Formal [4+1] Cycloaddition | thieme-connect.com |

| Copper(I) or (II) salts | Aza-allyl type 1,3-dipoles, Dipolarophiles | Chiral Dihydropyrazole | Enantioselective 1,3-Dipolar Cycloaddition | acs.org |

| Copper catalyst | β,γ-Unsaturated hydrazone | Pyrazole derivative | Aerobic Oxidative Cyclization | acs.org |

Functionalization and Derivatization Approaches on Dihydropyrazole Rings

The functionalization of pre-formed dihydropyrazole rings is a crucial strategy for accessing a diverse range of analogues with tailored properties. Various positions on the dihydropyrazole ring can be modified through a variety of chemical transformations.

For instance, the synthesis of N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide demonstrates the introduction of a functionalized side chain at the N1 position. mdpi.com This derivative can then undergo further reactions, such as cyclization, to introduce new heterocyclic rings fused to the pyrazole core. mdpi.com

The pyrazole ring can also be functionalized with various substituents at the carbon atoms. For example, formylpyrazoles can serve as versatile intermediates for the synthesis of more complex derivatives. chim.it The introduction of styryl groups onto the pyrazole ring has also been explored, leading to compounds with interesting photophysical properties. researchgate.net

Furthermore, the synthesis of pyrazolo-arylmethanimine derivatives through the reaction of 5-aminopyrazoles with substituted benzaldehydes showcases the derivatization of the pyrazole ring with imine functionalities. researchgate.net These Schiff bases have shown potential as antimicrobial agents. researchgate.net

| Starting Material | Reagent(s) | Product | Type of Functionalization | Reference |

| 4-bromo-3,5-dimethylpyrazole | Allylisothiocyanate | N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide | N1-alkylation and functionalization | mdpi.com |

| 5-aminopyrazole | Substituted benzaldehyde | Pyrazolo-arylmethanimine | C5-amination and imine formation | researchgate.net |

| Pyrazole | Various | Formylpyrazole | C-formylation | chim.it |

| Dihydropyrazole | Various | Styryl-substituted pyrazole | C-vinylation | researchgate.net |

Nucleophilic Substitution Reactions on Precursor Oxazoline (B21484) Derivatives

The synthesis of dihydropyrazoles from oxazoline precursors is not a commonly documented pathway. Typically, dihydropyrazoles are synthesized through the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. nih.govchim.it However, the transformation of one heterocyclic system into another through ring-opening and subsequent recyclization is a known strategy in organic synthesis.

A hypothetical pathway for the conversion of an oxazoline derivative to a dihydropyrazole could involve a nucleophilic attack by hydrazine. The reaction would likely commence with the nucleophilic hydrazine attacking the oxazoline ring, potentially at the C2 or C5 position. This would lead to a ring-opened intermediate. Subsequent intramolecular condensation and dehydration could then form the thermodynamically stable five-membered dihydropyrazole ring. For instance, treatment of a γ-keto-oxazole with hydrazine hydrate in acetic acid has been shown to induce a ring transformation to form a fused imidazole (B134444) system, demonstrating the feasibility of such rearrangement pathways. rsc.org While this specific transformation to a simple dihydropyrazole from an oxazoline is not extensively reported, the underlying principles of nucleophilic ring-opening and recyclization suggest its theoretical possibility. rsc.orgijcce.ac.ir

Modifications of Existing Dihydropyrazole Moieties

Once the dihydropyrazole core is formed, it can be further functionalized to generate a diverse library of analogues. Common modifications include substitution at the N1 position of the ring, which can significantly alter the molecule's properties.

N-Acylation and N-Alkylation: The nitrogen atom at the 1-position (N1) of the dihydropyrazole ring is nucleophilic and can readily react with various electrophiles. N-acylation is a common modification, often achieved by treating the dihydropyrazole with acyl chlorides or acid anhydrides. osti.gov For example, a key intermediate in the synthesis of a thrombin inhibitor involves the N-acylation of a dihydropyrazole using an enantiomerically pure acid chloride under acidic conditions. Similarly, N-alkylation can be performed using alkyl halides or other alkylating agents under basic conditions to introduce alkyl groups at the N1 position. mdpi.comsemanticscholar.orgresearchgate.net These substitutions are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. osti.gov

Other Modifications: Beyond N-substitution, modifications can also be made to substituents already present on the carbon atoms of the ring. For instance, a series of N-substituted thiocarbamoyl-dihydropyrazole derivatives have been synthesized, demonstrating the versatility of the dihydropyrazole scaffold for creating analogues with varied functionalities.

Table 1: Examples of Modifications on the Dihydropyrazole Ring

| Reaction Type | Reagents and Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| N-Acylation | Acyl Chlorides, Acid Anhydrides | N-Acyl Dihydropyrazoles | Key step in synthesizing complex molecules like kinase inhibitors. | osti.gov |

| N-Alkylation | Alkyl Halides, Trichloroacetimidates, Brønsted Acid Catalyst | N-Alkyl Dihydropyrazoles | Creates bioisosteres for amides or phenols in biologically active systems. | mdpi.comsemanticscholar.org |

| N-Arylation/Heteroarylation | Aryl or Heterocyclic Halides | N-Aryl/N-Heteroaryl Dihydropyrazoles | Improves pharmacokinetic profiles and potency in drug candidates. | osti.gov |

| N-Thiocarbamoylation | Isothiocyanates | N-Thiocarbamoyl Dihydropyrazoles | Generates derivatives with potential antidepressant and anticonvulsant activity. |

Green Chemistry Approaches in Dihydropyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including dihydropyrazoles, to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org The synthesis of dihydropyrazoles and their fused analogues can be achieved rapidly and in high yields under microwave-assisted, solvent-free conditions. nih.govresearchgate.netrsc.orgresearchgate.net This method often reduces reaction times from hours to minutes and improves yields compared to conventional heating. rsc.org For example, pyrazolo[3,4-b]quinolines have been synthesized from β-chlorovinylaldehydes and hydrazines using p-toluenesulfonic acid (p-TsOH) as a catalyst under solvent-free microwave conditions. researchgate.net

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient green methodology. ksu.edu.sa Ultrasound irradiation enhances reaction rates through acoustic cavitation, which generates localized high-pressure and high-temperature conditions. ksu.edu.sa This technique has been successfully used for the eco-friendly synthesis of 1-thiocarbonyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles from chalcones and thiosemicarbazide. ksu.edu.sa Ultrasound-assisted syntheses are often faster and more productive than conventional methods and can be performed in green solvents like water. nih.govnih.gov

Use of Green Solvents and Catalysts: Replacing volatile and toxic organic solvents is a cornerstone of green chemistry. Water and ethylene (B1197577) glycol are excellent examples of green solvents used in dihydropyrazole synthesis. nih.govias.ac.inapadana.ac.ir Catalyst-free, multi-component reactions in ethylene glycol have been developed for the synthesis of dihydropyrano[2,3-c]pyrazoles, with the solvent being recyclable for multiple runs. ias.ac.inapadana.ac.irresearchgate.netias.ac.inresearchgate.net The use of benign and reusable catalysts also contributes to the green credentials of a synthesis.

Table 2: Comparison of Green Synthetic Methods for Dihydropyrazole Analogues

| Method | Conditions | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Solvent-free or minimal solvent, various catalysts (e.g., p-TsOH) | 3-15 minutes | Rapid reaction rates, high yields, energy efficiency, reduced solvent use. | nih.govresearchgate.netrsc.orgresearchgate.net |

| Ultrasound Irradiation | Green solvents (e.g., water, ethanol), room temperature | ~30 minutes | Shorter reaction times than conventional methods, improved yields, milder conditions. | chim.itksu.edu.sanih.gov |

| Green Solvents | Ethylene Glycol (E-G), Water | 80-90 minutes | Non-toxic, recyclable solvent (E-G), avoids hazardous organic solvents, catalyst-free options. | nih.govias.ac.inapadana.ac.ir |

Chemical Transformations and Reactivity of 4,4 Dimethyl 4,5 Dihydro 3h Pyrazole Systems

Oxidative Processes Involving the Dihydropyrazole Ring

The dihydropyrazole ring is susceptible to oxidation, leading to the formation of functionalized derivatives. Key oxidative transformations include the introduction of alkoxy, acetoxy, and hydroperoxy groups, as well as stereospecific bromohydroperoxylation.

Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent that has been effectively used in the functionalization of dihydropyrazole systems. wikipedia.orgslideshare.net The oxidation of 3,4-dihydro-2H-pyrazoles, including 4,4-dimethyl substituted systems, with lead tetraacetate provides a direct route to 5-alkoxy and 5-acetoxy derivatives. researchgate.net The nature of the product is highly dependent on the solvent system employed.

When the oxidation is conducted in dry alcoholic solvents, the corresponding 5-alkoxy derivatives are formed as the major products. researchgate.net Conversely, carrying out the reaction in methylene (B1212753) chloride leads to the formation of 5-acetoxy compounds. researchgate.net This method has been successfully applied to the synthesis of a series of 5-alkoxy- and 5-acetoxy-4,4-dimethyl-3,3,5-trisubstituted-4,5-dihydro-3H-pyrazoles. researchgate.net

| Starting Material | Solvent | Major Product |

|---|---|---|

| 4,4-Dimethyl-3,3,5-trisubstituted-3,4-dihydro-2H-pyrazole | Alcohol (ROH) | 5-Alkoxy-4,4-dimethyl-3,3,5-trisubstituted-4,5-dihydro-3H-pyrazole |

| 4,4-Dimethyl-3,3,5-trisubstituted-3,4-dihydro-2H-pyrazole | Methylene Chloride (CH₂Cl₂) | 5-Acetoxy-4,4-dimethyl-3,3,5-trisubstituted-4,5-dihydro-3H-pyrazole |

The introduction of a hydroperoxy group at the C5 position of the dihydropyrazole ring yields cyclic α-azo hydroperoxides, which are highly reactive compounds. researchgate.net A common method for their synthesis is the autoxidation of the corresponding 3,4-dihydro-2H-pyrazoles. researchgate.net For instance, the autoxidation of pentasubstituted 2H-pyrazoles in acetone (B3395972) has been shown to produce a series of hydroperoxy-substituted pyrazolines. researchgate.net These compounds are noted for their high reactivity in oxygen-atom transfer chemistry. researchgate.net

A more complex oxidative transformation is the stereospecific bromohydroperoxylation, which introduces both a bromine atom and a hydroperoxy group across the dihydropyrazole system. Research has detailed the synthesis and crystal structure of 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, a product of such a reaction. acs.org This transformation proceeds with a high degree of stereocontrol, leading to a specific arrangement of the new functional groups on the pyrazole (B372694) ring. acs.org

Thermal Decomposition Studies

The thermal decomposition of 4,4-dimethyl-4,5-dihydro-3H-pyrazole systems provides access to acyclic and cyclopropane (B1198618) derivatives through distinct reaction pathways, often involving the extrusion of nitrogen gas.

The thermal decomposition of 5-hydroperoxy-4,4-dimethyl-4,5-dihydro-3H-pyrazoles can serve as a synthetic route to β,γ-unsaturated ketones. researchgate.net The thermolysis of these cyclic α-azo hydroperoxides proceeds smoothly with the evolution of nitrogen. researchgate.net The proposed mechanism involves an initial homolytic cleavage of the peroxide (O-O) bond, followed by the loss of nitrogen gas to generate a β-keto radical. researchgate.net For certain substrates, the subsequent abstraction of a γ-hydrogen atom from the β-keto radical by a hydroxyl radical is the key step that leads to the formation of β,γ-unsaturated ketones as the major products, with yields around 60%. researchgate.net The stability of these hydroperoxides varies with their substitution pattern. researchgate.net

| Substituents on Dihydropyrazole Ring | Major Decomposition Product |

|---|---|

| R¹ = R³ = Ph, R² = Me | β,γ-Unsaturated Ketone |

| R¹ = R³ = p-Anisyl, R² = Me | β,γ-Unsaturated Ketone |

| R¹ = R² = Me, R³ = Ph | β,γ-Unsaturated Ketone |

| R¹ = R³ = Me, R² = Ph | β,γ-Unsaturated Ketone |

A characteristic reaction of 4,5-dihydro-3H-pyrazoles upon thermolysis is the extrusion of nitrogen gas (N₂) to form cyclopropane derivatives. researchgate.netmdpi.com This reaction is a well-established method for synthesizing highly substituted cyclopropane rings. researchgate.netresearchgate.net The thermal decomposition of 5-alkoxy- and 5-acetoxy-4,4-dimethyl-4,5-dihydro-3H-pyrazoles, for example, yields 1-alkoxy- and 1-acetoxy-pentasubstituted cyclopropanes in good yields. researchgate.net

The reaction is believed to proceed through the formation of a singlet 1,3-diradical intermediate after the loss of nitrogen. researchgate.net Subsequent ring closure of this diradical affords the cyclopropane product. researchgate.net This process can occur with a partial retention of stereochemistry, indicating a concerted or near-concerted mechanism. researchgate.net

| Starting Dihydropyrazole Derivative | Primary Product | Key Intermediate |

|---|---|---|

| 5-Alkoxy-4,4-dimethyl-3,3,5-trisubstituted-4,5-dihydro-3H-pyrazole | 1-Alkoxy-pentasubstituted cyclopropane | Singlet 1,3-diradical |

| 5-Acetoxy-4,4-dimethyl-3,3,5-trisubstituted-4,5-dihydro-3H-pyrazole | 1-Acetoxy-pentasubstituted cyclopropane | Singlet 1,3-diradical |

| 5-Vinyl-4,4-dimethyl-3,3,5-trisubstituted-4,5-dihydro-3H-pyrazole | Highly substituted vinylcyclopropane (B126155) | Singlet 1,3-diradical |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lead Tetraacetate |

| 5-Alkoxy-4,4-dimethyl-4,5-dihydro-3H-pyrazole |

| 5-Acetoxy-4,4-dimethyl-4,5-dihydro-3H-pyrazole |

| 5-Hydroperoxy-4,4-dimethyl-4,5-dihydro-3H-pyrazole |

| 3-Bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole |

| β,γ-Unsaturated Ketone |

| Cyclopropane |

| Methylene Chloride |

| Acetone |

| Nitrogen |

Oxidative Dehydrogenation to Aromatic Pyrazoles

The conversion of 4,5-dihydro-3H-pyrazoles (2-pyrazolines) to their corresponding aromatic pyrazole derivatives is a common and synthetically useful transformation. This process, known as oxidative dehydrogenation or aromatization, involves the removal of two hydrogen atoms from the C4 and C5 positions, creating a double bond and establishing an aromatic π-system. For this compound, this reaction would yield 4,4-dimethyl-4H-pyrazole, which would likely rearrange to a more stable aromatic 1H- or 3H-pyrazole.

A variety of oxidizing agents have been successfully employed for the dehydrogenation of the pyrazoline ring. The choice of reagent can depend on the other functional groups present in the molecule to ensure chemoselectivity. Research has demonstrated the efficacy of several oxidants in this transformation. acs.orgresearchgate.net For instance, manganese dioxide (MnO₂) is a frequently used reagent for the aromatization of pyrazolines. researchgate.net Other methods include the use of cobalt(II) in the presence of oxygen, and copper-catalyzed aerobic oxidation. acs.org

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | Benzene, Room Temperature | Effective for various substituted pyrazolines. researchgate.net |

| Cobalt(II)/O₂ | - | Catalytic system utilizing molecular oxygen as the terminal oxidant. acs.org |

| Copper Catalysis/Air | - | An aerobic oxidation method for C-N bond formation leading to aromatization. acs.org |

| SiO₂-HNO₃ | - | Can mediate both oxidative aromatization and regioselective nitration. acs.org |

| Visible Light/Photocatalyst | - | A metal-free approach to oxidative aromatization. acs.org |

Ring Transformations and Rearrangement Mechanisms

The pyrazole ring system and its precursors can undergo several types of rearrangements, often driven by thermal or acidic conditions, leading to structurally diverse isomers. One of the most significant rearrangements for 3H-pyrazoles is the van Alphen-Hüttel rearrangement. researchgate.netchempedia.infosemanticscholar.org This process typically involves the thermal or acid-catalyzed migration of a substituent from the sp³-hybridized C3 carbon to one of the ring nitrogen atoms or to the C4 position. researchgate.netnih.gov

For a 3,3-disubstituted-3H-pyrazole, such as the parent system for the title compound, heating can induce a nih.govresearchgate.net-sigmatropic shift of a substituent from C3 to C4, initially forming a 4H-pyrazole intermediate. researchgate.netoup.com Depending on the substituents and reaction conditions, this intermediate can then isomerize to a more stable aromatic 1H-pyrazole. researchgate.netoup.com The regioselectivity of the migration (i.e., whether a group migrates to a nitrogen or carbon atom) is highly dependent on the nature of the migrating group and the other substituents on the pyrazole ring. researchgate.netresearchgate.net For instance, studies on 3,3-diphenyl-3H-pyrazoles have shown that phenyl groups can migrate to either N2 or C4 depending on the substitution pattern. researchgate.net

Other transformations can occur under specific conditions. For example, some pyrazole derivatives have been observed to undergo ring-opening and re-closure sequences to form different heterocyclic systems, such as 1,2,4-triazoles, although this is less common.

Key Rearrangement Pathways for Pyrazole Systems:

van Alphen-Hüttel Rearrangement : The primary rearrangement for 3H-pyrazoles.

Type A : Migration of a group from C3 to an unsubstituted C4. chempedia.info

Type B : Migration of an acyl group from C4 or C5 to a nitrogen atom. chempedia.info

Type C : Migration of an aryl group from C3 to a nitrogen atom. chempedia.info

nih.govresearchgate.net Sigmatropic Shifts : A common mechanism within the van Alphen-Hüttel rearrangement, leading to ring contraction or expansion in fused systems. nih.gov

Reactivity with Electrophilic and Nucleophilic Reagents

The reactivity of the this compound system is best understood by considering both the non-aromatic dihydropyrazole form and its aromatized pyrazole product.

Aromatic Pyrazole System: The aromatic pyrazole ring is considered a π-excessive heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. nih.govchim.it

Electrophilic Substitution : Pyrazoles readily undergo electrophilic substitution reactions, with the attack occurring preferentially at the C4 position. nih.govresearchgate.netrrbdavc.org This is because the C4 position has the highest electron density, and the intermediates formed by attack at C3 or C5 are significantly less stable. rrbdavc.orgchemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The presence of the two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. researchgate.net

Nucleophilic Substitution : The pyrazole ring is generally unreactive towards nucleophiles due to its electron-rich nature. nih.govchim.it Nucleophilic attack is rare and typically requires the presence of strong electron-withdrawing groups on the ring to activate the C3 or C5 positions. chim.it

Dihydro-pyrazole (Pyrazoline) System: The this compound itself has different reactive sites compared to its aromatic counterpart.

Reactivity at Nitrogen : The pyrrole-like NH group (N1) is acidic and can be deprotonated by a base, making the nitrogen atom nucleophilic and susceptible to alkylation by reagents like alkyl halides or dimethyl sulfate. pharmaguideline.com The pyridine-like N2 atom is basic and can be protonated by acids or react with electrophiles. rrbdavc.orgpharmaguideline.com

Reactivity at Carbon : The C=N (imine) bond is susceptible to attack by nucleophiles at the C3 carbon. In the context of related 4H-pyrazoles, the sp³-hybridized C4 center influences reactivity in cycloaddition reactions; for instance, 4,4-dimethyl-4H-pyrazoles show surprisingly low reactivity as Diels-Alder dienes due to geminal repulsion in the transition state. nih.govmit.edu

| Reagent Type | Target Site (on Aromatic Pyrazole) | Typical Outcome |

|---|---|---|

| Electrophile (e.g., NO₂⁺, Br₂) | C4 Position | Electrophilic Aromatic Substitution. researchgate.net |

| Nucleophile (e.g., OH⁻) | C3 / C5 Positions | Generally unreactive; requires activating groups. chim.it |

| Base (e.g., NaH) | N1-H | Deprotonation to form a pyrazolate anion. chemicalbook.com |

| Alkylating Agent (e.g., CH₃I) | N1 Position | N-alkylation. pharmaguideline.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H-NMR spectrum of 4,4-Dimethyl-4,5-dihydro-3H-pyrazole is predicted to be relatively simple, showing four distinct signals corresponding to the different hydrogen environments in the molecule. The gem-dimethyl groups at the C4 position are chemically equivalent, leading to a single, sharp signal. The methylene (B1212753) protons at C3 and C5 are in different chemical environments and are expected to appear as singlets due to the absence of adjacent protons for coupling, a consequence of the quaternary C4 carbon. The N-H proton signal is typically broad and its chemical shift can vary with solvent and concentration.

Expected ¹H-NMR Data:

A sharp singlet for the six equivalent protons of the two methyl groups at C4.

A singlet for the two methylene protons at C3, adjacent to the imine group.

A singlet for the two methylene protons at C5, adjacent to the N-H group.

A broad singlet for the N-H proton.

Interactive Table: Predicted ¹H-NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| C4-(CH₃)₂ | 1.0 - 1.5 | Singlet (s) | 6H |

| C3-H₂ | 3.0 - 3.5 | Singlet (s) | 2H |

| C5-H₂ | 3.4 - 3.8 | Singlet (s) | 2H |

| N1-H | 5.0 - 7.0 (variable) | Broad Singlet (br s) | 1H |

The proton-decoupled ¹³C-NMR spectrum is expected to display four signals, corresponding to the four unique carbon environments in the molecule. The most deshielded signal will be the C3 carbon of the imine (C=N) bond. The quaternary carbon at C4 is typically weaker in intensity. The methylene carbons at C3 and C5, and the methyl carbons, will appear in the aliphatic region of the spectrum. rsc.orgdergipark.org.trnih.gov

Expected ¹³C-NMR Data:

A signal in the far downfield region for the C3 imine carbon.

A signal for the C5 methylene carbon, deshielded by the adjacent nitrogen.

A signal for the quaternary C4 carbon.

A signal for the two equivalent methyl carbons attached to C4.

Interactive Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (C=N) | 150 - 165 |

| C5 (-CH₂-N) | 50 - 65 |

| C4 (-C(CH₃)₂) | 40 - 55 |

| -CH₃ (Methyl) | 25 - 35 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. jocpr.comrsc.orgdurham.ac.uk

COSY (Correlation Spectroscopy): Would confirm the lack of proton-proton coupling between the C3 and C5 methylene groups, as they are separated by the quaternary C4. A correlation might be observed between the N-H proton and the C5-CH₂ protons, depending on the rate of proton exchange. researchgate.netresearchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment would directly link each proton signal to its attached carbon atom, confirming the assignments from the 1D spectra. For example, it would show a correlation between the singlet at ~1.2 ppm and the methyl carbon signal at ~30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity of the carbon skeleton. Key long-range (2- and 3-bond) correlations would be expected between the methyl protons and the C4, C3, and C5 carbons. The C5 methylene protons would show a correlation to the C4 carbon, and the C3 methylene protons would correlate to the C4 and C3 carbons. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It would show correlations between the methyl protons and the methylene protons at C3 and C5, confirming their spatial relationship within the five-membered ring. rsc.orgresearchgate.net

Interactive Table: Predicted Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information |

| HSQC | C4-CH₃ | C4-C H₃ | Connects methyl protons to their carbon. |

| C3-H₂ | C 3-H₂ | Connects C3 protons to their carbon. | |

| C5-H₂ | C 5-H₂ | Connects C5 protons to their carbon. | |

| HMBC | C4-CH₃ | C 3, C 4, C 5 | Confirms connectivity around the quaternary center. |

| C3-H₂ | C 4, C 5 | Links the C3 methylene to the ring structure. | |

| C5-H₂ | C 3, C 4 | Links the C5 methylene to the ring structure. | |

| NOESY | C4-CH₃ | C3-H₂, C5-H₂ | Shows spatial proximity within the puckered ring. |

Infrared (IR) and FT-Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by absorptions corresponding to N-H, C-H, C=N, and C-N bonds. rdd.edu.iqaip.orgaip.org The gem-dimethyl group would also have a characteristic bending vibration. nist.govresearchgate.net

Interactive Table: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH | 3300 - 3500 | Medium, Broad |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2970 | Strong |

| C=N Stretch | Imine | 1600 - 1660 | Medium to Strong |

| CH₂ Scissor | -CH₂- | 1450 - 1470 | Medium |

| CH₃ Bending | Gem-dimethyl | 1370 - 1385 (doublet) | Medium |

| C-N Stretch | -C-N | 1150 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. chemguide.co.ukgbiosciences.com The molecular formula for this compound is C₅H₁₀N₂, giving a molecular weight of approximately 98.15 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 98. Key fragmentation pathways for pyrazolines often involve cleavage of the heterocyclic ring. researchgate.netresearchgate.net Common fragmentation could include the loss of a methyl radical, ethylene (B1197577), or other small neutral molecules, leading to characteristic daughter ions.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Identity |

| 98 | [C₅H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 83 | [M - CH₃]⁺ | Loss of a methyl radical |

| 70 | [M - N₂]⁺ or [M - C₂H₄]⁺ | Loss of dinitrogen or ethylene |

| 55 | [C₄H₇]⁺ | Ring cleavage fragment |

| 43 | [C₃H₇]⁺ or [C₂H₅N]⁺ | Ring cleavage fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the C=N (imine) group. rsc.org This group is expected to give rise to two main absorption bands: a lower-energy, less intense n → π* transition and a higher-energy, more intense π → π* transition. researchgate.net The exact position of the absorption maximum (λ_max) can be influenced by the solvent. For similar pyrazoline structures, absorption maxima are often observed in the 250-390 nm range. rsc.orgresearchgate.net

Interactive Table: Predicted UV-Vis Absorption Data

| Electronic Transition | Chromophore | Predicted λ_max (nm) |

| π → π | C=N | 240 - 280 |

| n → π | C=N | 300 - 350 |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Conformation

X-ray diffraction (XRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For pyrazoline derivatives, single-crystal XRD provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. This technique is crucial for understanding the spatial arrangement of the five-membered dihydro-pyrazole ring and its substituents, as well as the nature of intermolecular interactions that govern crystal packing.

While specific crystallographic data for the parent compound this compound is not extensively reported in readily available literature, analysis of closely related substituted pyrazoline and pyrazole (B372694) structures provides significant insight into the structural features that can be expected. Research on various pyrazoline derivatives consistently demonstrates the power of XRD in elucidating detailed molecular architecture. researchgate.netrsc.orgresearchgate.net

Detailed research findings from XRD studies on analogous compounds reveal critical structural information:

Ring Conformation: The five-membered dihydropyrazole ring is not planar. Depending on the substitution pattern, it typically adopts either an 'envelope' or a 'twisted' conformation. nih.gov For example, in the structure of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, one of the fused pyrazole rings displays an envelope conformation while the other adopts a twisted conformation. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice is stabilized by various non-covalent interactions. XRD studies identify and characterize these interactions, such as C—H⋯O hydrogen bonds and aromatic π–π stacking, which are crucial for the formation of the supramolecular structure. nih.govnih.gov

Crystallographic data for several substituted pyrazole and pyrazoline derivatives are summarized below to illustrate the type of information obtained from XRD analysis.

Table 1: Crystallographic Data for 3,4-dimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one nih.gov

| Parameter | Value |

| Chemical Formula | C₂₄H₂₆N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 23.0007 (8) |

| b (Å) | 6.6712 (2) |

| c (Å) | 13.5967 (5) |

| β (°) | 92.566 (2) |

| Volume (ų) | 2084.22 (12) |

| Z | 4 |

Table 2: Crystallographic Data for a Fused Pyrazoline Derivative nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₇BrN₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1633 (3) |

| b (Å) | 18.0673 (6) |

| c (Å) | 12.1620 (4) |

| β (°) | 108.455 (2) |

| Volume (ų) | 1700.00 (10) |

| Z | 4 |

These examples underscore the capability of X-ray diffraction to provide a complete and detailed picture of the molecular and supramolecular structure of pyrazoline-based compounds in the solid state. The precise conformational details and packing motifs derived from such studies are invaluable for structure-property relationship analyses and rational molecular design.

Theoretical and Computational Chemistry Investigations of 4,4 Dimethyl 4,5 Dihydro 3h Pyrazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to study the properties of pyrazoline systems. researchgate.neteurjchem.com DFT methods allow for an accurate yet computationally efficient description of the electronic structure of molecules, making them ideal for investigating geometry, orbital energies, and spectroscopic parameters.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4,4-dimethyl-4,5-dihydro-3H-pyrazole. nih.gov By finding the minimum energy conformation on the potential energy surface, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's inherent steric and electronic properties and serve as the starting point for more complex calculations, such as reaction mechanism studies. For instance, in the context of its thermal decomposition, the ground-state geometry is the reactant structure from which the molecule distorts as it approaches the transition state.

Table 1: Selected Optimized Geometrical Parameters of a Pyrazoline Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N–N | 1.376 | |

| C=N | 1.299 | |

| C–N (pyrazole ring) | 1.383 | |

| C–C (pyrazole ring) | 1.520 | |

| N–N–C | ||

| C–N–N | ||

| C–C–C | ||

| Data derived from studies on similar pyrazoline structures. nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. bhu.ac.inresearchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. youtube.com A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov For this compound, analysis of the HOMO and LUMO helps explain its behavior in pericyclic reactions, such as the concerted extrusion of nitrogen gas upon heating or irradiation. The spatial distribution of these orbitals indicates which atoms are most involved in electron donation and acceptance during a chemical reaction.

DFT calculations can accurately predict various spectroscopic properties. rsc.org By calculating the magnetic shielding around each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. researchgate.net This is a valuable tool for confirming experimentally determined structures and for assigning peaks in complex spectra. nih.govnih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. dntb.gov.ua These theoretical spectra can be compared with experimental data to confirm the identity and purity of the synthesized compound and to provide a detailed assignment of vibrational modes.

Molecular Dynamics (MD) Simulations in Non-Biological Contexts

While extensively used in biological systems, Molecular Dynamics (MD) simulations also find application in studying the behavior of small molecules in various environments in non-biological contexts. researchgate.net For this compound, an MD simulation could be used to model its behavior in the gas phase or in a non-aqueous solvent. By simulating the movements of atoms over time, MD can provide insights into the molecule's conformational flexibility, solvent interactions, and transport properties. For example, simulations could explore the rotational barriers of the methyl groups or the dynamics of the pyrazoline ring puckering, providing a dynamic picture that complements the static information from DFT optimizations.

Reaction Mechanism Elucidation via Computational Studies (e.g., Transition State Analysis, Energy Barriers)

One of the most significant applications of computational chemistry to this compound has been in elucidating the mechanism of its thermal decomposition to form 1,1-dimethylcyclopropane (B155639) and nitrogen gas. Computational studies can map out the entire reaction pathway, from reactant to product, by locating the transition state structure—the highest energy point along the reaction coordinate.

By calculating the energies of the reactant, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. This theoretical value can be directly compared with experimental kinetic data. For the decomposition of substituted pyrazolines, calculations have explored whether the C-N bonds break simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism involving a diradical intermediate). These studies provide detailed geometric information about the transition state and help rationalize the stereochemical outcome of the reaction.

Quantum Chemical Descriptors for Reactivity and Stability

From the electronic structure data obtained through DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity and stability of this compound. nih.govresearchgate.net These descriptors provide a quantitative basis for concepts like electrophilicity and nucleophilicity.

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Definition | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Softness (S) | 1 / η | The reciprocal of hardness; a measure of molecular polarizability and reactivity. |

These descriptors, calculated from the energies of the frontier orbitals, allow for a systematic comparison of the reactivity of this compound with other related compounds, providing a theoretical framework for predicting its chemical behavior. researchgate.net

Synthetic Utility and Applications of 4,4 Dimethyl 4,5 Dihydro 3h Pyrazole Scaffolds in Chemical Research

Role as Synthetic Intermediates and Precursors for Complex Molecules

The dihydropyrazole ring is a crucial synthetic intermediate, prized for its ability to be transformed into other valuable molecular structures. Derivatives of 4,4-dimethyl-4,5-dihydro-3H-pyrazole are particularly useful as precursors for the synthesis of highly substituted cyclopropanes.

A notable application is in the synthesis of vinylcyclopropanes. The process begins with the synthesis of a vinyl-substituted dihydropyrazole. For instance, the reaction of a 4,4-dimethyl-4H-pyrazole with a vinyllithium (B1195746) reagent can produce a vinyl-substituted 4,5-dihydro-3H-pyrazole. These vinyl-containing pyrazolines are often thermally labile. Upon heating, they undergo thermolysis, a reaction that involves the extrusion of a dinitrogen molecule (N₂). This decomposition pathway leads to the formation of a highly strained but synthetically useful three-membered carbocyclic ring, yielding a vinylcyclopropane (B126155). This method provides a reliable route to highly substituted vinylcyclopropanes, which are themselves important building blocks in organic synthesis. organic-chemistry.orgrsc.orgblogspot.comresearchgate.net

The general transformation can be summarized as follows:

Step 1: Synthesis of Vinyl-Dihydropyrazole: A 4H-pyrazole is reacted with an organometallic vinyl reagent.

Step 2: Thermolysis: The resulting vinyl-dihydropyrazole is heated, leading to the elimination of nitrogen gas.

Step 3: Formation of Vinylcyclopropane: The remaining carbon framework rearranges to form the stable cyclopropane (B1198618) ring.

This synthetic utility underscores the importance of the 4,4-dimethyl-4,5-dihydropyrazole scaffold as a masked precursor for cyclopropane structures, which are prevalent in many natural products and biologically active molecules.

Coordination Chemistry and Ligand Development for Metal Complexes

Pyrazole (B372694) derivatives are well-established ligands in coordination chemistry, owing to the presence of two nitrogen atoms with available lone pairs of electrons that can coordinate to metal centers. ajchem-a.comjocpr.comresearchgate.netresearchgate.net The this compound scaffold, like other pyrazolines, can act as a monodentate or bidentate ligand, binding to a wide range of transition metals.

The coordination typically occurs through the sp²-hybridized nitrogen atom of the C=N double bond. The gem-dimethyl group at the C4 position can introduce significant steric hindrance, which influences the geometry and stability of the resulting metal complexes. This steric bulk can be strategically used to control the coordination number of the metal center and to favor the formation of specific isomers.

Research in this area involves the synthesis and characterization of metal complexes with various transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). ajchem-a.comjocpr.comresearchgate.netresearchgate.net The resulting complexes are often characterized by spectroscopic techniques (FT-IR, UV-Vis) and single-crystal X-ray diffraction to elucidate their molecular structures. These studies are crucial for developing new catalysts, magnetic materials, and compounds with potential biological applications. The electronic properties of the substituents on the pyrazole ring, in addition to the steric effects, play a critical role in tuning the properties of the final metal complexes.

Applications in Polymer Science

While not as extensively studied as other applications, the this compound scaffold holds potential in polymer science, primarily through its role in the synthesis of specialized monomers.

As established, dihydropyrazole derivatives can serve as precursors to vinylcyclopropanes. sci-hub.box These vinylcyclopropane monomers are of significant interest in polymer chemistry due to their unique polymerization behavior. They can undergo radical polymerization, which can proceed through different pathways, including 1,2-addition across the vinyl group or a 1,5-ring-opening polymerization.

The ring-opening polymerization is particularly noteworthy as it leads to polymers with a different backbone structure compared to conventional vinyl polymers. A key advantage of this ring-opening process is the significantly lower volume shrinkage observed during polymerization compared to standard vinyl or acrylate (B77674) monomers. sci-hub.box This property is highly desirable in applications such as dental fillings, coatings, and high-precision molding where dimensional stability is critical. Therefore, 4,4-dimethyl-4,5-dihydropyrazole derivatives can be considered latent monomers for the production of low-shrinkage polymers. sci-hub.box

When a monomer derived from a 4,4-dimethyl-4,5-dihydropyrazole scaffold, such as a vinylcyclopropane, is copolymerized with other common vinyl monomers (e.g., styrene, methyl methacrylate), it is essential to determine their reactivity ratios. researchgate.netyoutube.comnih.gov Reactivity ratios, typically denoted as r₁ and r₂, describe the relative reactivity of a growing polymer chain radical towards the same monomer versus the comonomer.

| Reactivity Ratios (r₁, r₂) | Copolymer Structure |

| r₁ > 1, r₂ < 1 | Tends to incorporate monomer 1 |

| r₁ < 1, r₂ > 1 | Tends to incorporate monomer 2 |

| r₁ ≈ r₂ ≈ 1 | Random copolymer |

| r₁ ≈ r₂ ≈ 0 | Alternating copolymer |

| r₁r₂ = 1 | Ideal copolymer |

These ratios are crucial for predicting the composition and microstructure of the resulting copolymer, which in turn dictates its physical and chemical properties. researchgate.netchemrxiv.orgarxiv.org The determination of these parameters allows for the precise tailoring of copolymer properties for specific applications. The bulky 4,4-dimethyl substitution on the precursor ring would likely influence the reactivity of the derived monomer, making the study of its copolymerization behavior essential for its practical application in polymer synthesis.

Inhibition of Corrosion in Material Science

Pyrazole and its derivatives, including dihydropyrazoles, are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic media. nih.govbohrium.comsemanticscholar.orgresearchgate.net The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netresearchcommons.orgresearchgate.net

The mechanism of inhibition involves several key interactions:

Physisorption: Electrostatic interactions between the charged metal surface and the protonated nitrogen atoms of the pyrazole ring.

Chemisorption: The formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms (e.g., iron).

π-Electron Interactions: The π-electrons of the heterocyclic ring can also interact with the metal surface.

The 4,4-dimethyl-4,5-dihydropyrazole scaffold contains the necessary functional groups (nitrogen heteroatoms) to facilitate this adsorption. The efficiency of inhibition typically increases with the concentration of the inhibitor. The presence of the dimethyl groups can enhance the electron density on the nitrogen atoms, potentially strengthening the adsorption process and improving inhibition efficiency.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. Studies on various pyrazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%. nih.govbohrium.comsemanticscholar.org

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | 10⁻³ | 90.8 | nih.gov |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | 10⁻³ | 91.5 | bohrium.com |

| N,Nʹ-bis[(3-ethylcarboxylate-5-methyl-1H-pyrazol-1-yl)methyl]piperazine | 10⁻³ | 92 | semanticscholar.org |

Electrochemical Studies of Dihydropyrazole Derivatives

The electrochemical properties of dihydropyrazole derivatives (often referred to as pyrazolines) are of significant interest, both for fundamental understanding and for their practical applications, such as in corrosion inhibition and electrocatalysis. Cyclic voltammetry is a primary technique used to investigate the redox behavior of these compounds. nih.govacs.orgresearchgate.net

These studies provide valuable information about the oxidation and reduction potentials of the dihydropyrazole ring. The oxidation process is often associated with the removal of an electron from the highest occupied molecular orbital (HOMO), which is typically centered on the nitrogen-containing heterocyclic ring. The position and nature of substituents on the ring, such as the gem-dimethyl group at the C4 position, can significantly influence the redox potentials by altering the electron density and steric environment of the electroactive center. nih.govdtu.dk

The data obtained from cyclic voltammetry, such as HOMO and LUMO energy levels, are crucial for understanding the mechanisms of action in various applications. nih.govacs.orgresearchgate.net For example, in corrosion inhibition, a higher HOMO energy level is often correlated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition performance. nih.gov Furthermore, dihydropyrazole derivatives have been investigated as electron mediators in bio-electrochemical systems, where their reversible redox behavior facilitates electron transfer in enzymatic reactions, such as the oxygen reduction reaction.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Dihydropyrazoles

The increasing demand for environmentally friendly chemical processes is steering synthetic chemistry towards greener methodologies. ias.ac.in Future efforts in the synthesis of dihydropyrazoles, including 4,4-dimethyl-4,5-dihydro-3H-pyrazole, will prioritize sustainability. This involves the use of renewable starting materials, non-hazardous solvents, and energy-efficient reaction conditions. ias.ac.in

Key areas of development include:

Catalyst-Free and Solvent-Mediated Protocols: Expanding on catalyst-free approaches, such as those using recyclable and biodegradable media like ethylene (B1197577) glycol, can reduce costs, simplify workup procedures, and minimize pollution. ias.ac.in

Photocatalysis: Harnessing light energy to drive chemical reactions offers a sustainable route for synthesizing dihydropyrazoles. mdpi.com This approach allows for radical-based cyclization mechanisms under mild, metal-free conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of dihydropyrazole hybrids, offering an energy-efficient alternative to conventional heating methods. nih.gov

Flow Chemistry: Continuous-flow processes provide enhanced control over reaction parameters, improve safety, and allow for scalable synthesis. nih.gov Implementing flow chemistry for dihydropyrazole synthesis can lead to more efficient and automated production. nih.gov

| Synthetic Strategy | Key Advantages | Representative Research Area |

| Catalyst-Free Protocols | Reduced cost, simplified workup, decreased pollution, avoids catalyst sensitivity. ias.ac.in | One-pot multicomponent reactions in green solvents like ethylene glycol. ias.ac.in |

| Photocatalysis | Utilizes solar energy, environmentally friendly, enables radical-based mechanisms. mdpi.com | Metal-free cyclization of N-allyl aldehyde hydrazones. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.gov | Synthesis of dihydropyrazole hybrids from dibenzalacetones. nih.gov |

| Palladium-Catalyzed Reactions | High efficiency, formation of multiple bonds in one step, mild conditions. acs.orgorganic-chemistry.org | Ligand-free alkene aminoarylation of unsaturated hydrazones. acs.orgorganic-chemistry.org |

| Flow Chemistry | Scalability, improved safety, precise control over reaction conditions. nih.gov | Continuous-flow synthesis of pyrazole-based active pharmaceutical ingredients. nih.gov |

Investigation of Underexplored Reactivity Pathways and Stereochemical Control

While the fundamental synthesis of the dihydropyrazole ring is well-established, its full reactive potential remains to be explored. Future work will likely focus on novel functionalization reactions and achieving precise control over stereochemistry, which is crucial for applications in medicinal chemistry and materials science.

A significant area of opportunity lies in the stereospecific reactions of related pyrazole (B372694) derivatives. For instance, the stereospecific bromohydroperoxylation of 4,4-dimethyl-3,5-diphenyl-4H-pyrazole to yield a stable hydroperoxy-dihydropyrazole derivative demonstrates that complex, stereochemically defined structures can be accessed. acs.org This opens the door to investigating a broader range of electrophilic additions and cycloadditions.

Future research directions include:

Asymmetric Catalysis: Developing enantioselective methods for the synthesis of chiral dihydropyrazoles is a primary objective. This would involve the use of chiral catalysts to control the formation of stereocenters during the cyclization process.

Radical-Mediated Reactions: Exploring photocatalytic or electrocatalytic methods to generate radical intermediates can unlock novel cyclization and functionalization pathways that are not accessible through traditional ionic chemistry. mdpi.comresearchgate.net

Post-Synthetic Modification: Investigating the selective functionalization of the dihydropyrazole core after its initial formation will provide access to a wider array of derivatives with tailored properties.

Advanced Computational Modeling for Predictive Synthesis and Material Design

Computational chemistry has become an indispensable tool for modern chemical research. researchgate.net For dihydropyrazoles, advanced computational modeling offers the potential to accelerate discovery by predicting reaction outcomes, understanding reactivity, and designing molecules with specific properties in silico.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate Reaction Mechanisms: Modeling transition states and reaction intermediates provides insights into how reactions proceed, aiding in the optimization of conditions and the development of new synthetic routes. nih.gov

Predict Reactivity and Stability: Computational analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) can predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of new reactions. researchgate.netnih.gov

Design Novel Materials: The electronic and optical properties of dihydropyrazole derivatives can be predicted, facilitating the design of new candidates for applications such as nonlinear optical (NLO) materials. nih.gov

Simulate Biological Activity: Molecular docking studies can predict the binding modes and affinities of dihydropyrazole derivatives with biological targets like enzymes, guiding the design of potential therapeutic agents. nih.govnih.govtandfonline.com

| Computational Method | Application in Dihydropyrazole Research | Key Insights |

| Density Functional Theory (DFT) | Equilibrium structure optimization, frequency vibration analysis, prediction of reactivity. nih.gov | Geometric parameters, charge distributions, frontier orbital energies. nih.gov |

| Molecular Docking | Simulation of ligand-protein interactions to predict binding affinity and mode. nih.govtandfonline.com | Identification of key interactions with active sites of biological targets (e.g., enzymes). nih.govtandfonline.com |

| Frontier Molecular Orbital (FMO) Analysis | Exploration of reactivity and stability of molecules. researchgate.net | Determination of HOMO-LUMO energy gaps, which correlate with chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic reactive sites on a molecule. researchgate.net | Visualization of charge distribution to predict sites for molecular interactions. nih.gov |

Integration with High-Throughput Experimentation and Automation in Discovery Platforms

To fully capitalize on the synthetic and computational advances, integration with high-throughput experimentation (HTE) and automated discovery platforms is essential. These technologies allow for the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the pace of research and development.

Future opportunities include:

Automated Synthesis: Utilizing robotic platforms and flow chemistry systems to synthesize arrays of dihydropyrazole derivatives. nih.govnih.gov This enables the systematic exploration of different substitution patterns and their effect on the compound's properties.

High-Throughput Screening: Developing and implementing rapid assays to evaluate the properties of newly synthesized compounds. For example, screening for biological activity against various cell lines or for specific material properties. nih.gov

Data-Driven Discovery: Combining the large datasets generated from HTE with machine learning algorithms to build predictive models. These models can identify structure-activity relationships (SAR) and guide the design of subsequent generations of compounds with improved performance.

The convergence of these research directions—sustainable synthesis, deeper reactivity studies, predictive computation, and automation—promises to significantly expand the scientific and technological importance of this compound and the broader class of dihydropyrazole compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 4,4-dimethyl-4,5-dihydro-3H-pyrazole derivatives with high purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and α,β-unsaturated ketones. For example, phenylhydrazine hydrochloride and acetic acid under reflux conditions yield pyrazoline derivatives. Purification via silica gel chromatography ensures high purity, as demonstrated in electrochemical syntheses (68% yield) . Optimization of solvent systems (e.g., DMSO or ethanol) and reaction times (12–18 hours) is critical for reproducibility .

Q. Which spectroscopic techniques are prioritized for structural characterization of this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and are essential. HRMS confirms molecular ions (e.g., [M+H] at 425.0514), while NMR identifies substituent positions and ring saturation. X-ray crystallography is recommended for resolving stereochemistry in complex derivatives . NIST-standardized databases provide reference spectra for validation .

Q. How can researchers design experiments to evaluate the antimicrobial potential of this compound analogs?

- Methodological Answer : Use in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi. Prepare derivatives with electron-withdrawing groups (e.g., fluorine) to enhance bioactivity. Follow protocols from pyrazole-based antimicrobial studies, including minimum inhibitory concentration (MIC) measurements and time-kill kinetics .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction yields when scaling up this compound synthesis?

- Methodological Answer : Apply factorial design to isolate variables (e.g., temperature, solvent polarity, stoichiometry). For example, a 2 factorial design can optimize acetic acid concentration and reflux duration. Statistical tools (ANOVA) identify significant factors, while pilot-scale reactors validate lab findings .

Q. How do substituent positions on the pyrazole ring influence electrochemical reactivity and aromatization pathways?

- Methodological Answer : Substituents at positions 3 and 5 alter electron density, affecting oxidation potentials. Electrochemical studies using cyclic voltammetry (e.g., 0.1 M TBAPF in acetonitrile) reveal oxidation peaks correlated with substituent electronegativity. Methyl groups at position 4 hinder aromatization due to steric effects, as shown in pyrazoline-to-pyrazole conversions .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA models transition states for SN2 reactions. Compare results with experimental kinetics (e.g., second-order rate constants in DMF) .

Data Analysis and Mechanistic Studies

Q. How can researchers analyze contradictory biological activity data in structurally similar pyrazole derivatives?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent properties (e.g., logP, polar surface area) with activity. Principal component analysis (PCA) clusters compounds by efficacy, while molecular docking identifies binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What mechanistic insights explain the role of 4,4-dimethyl groups in stabilizing the dihydro-pyrazole ring during reduction reactions?

- Methodological Answer : The 4,4-dimethyl groups impose chair-like conformations, reducing ring strain. Kinetic studies (e.g., deuterium labeling) track hydrogenation pathways, while monitors intermediate stability. Compare with non-methylated analogs, which show faster ring-opening under identical conditions .

Tables for Key Data

Table 1 : Reaction Yields Under Varied Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 80 | 68 | 98.5 |

| DMSO | 100 | 65 | 97.8 |

| Acetonitrile | 60 | 42 | 95.2 |

| Data adapted from electrochemical and reflux syntheses . |

Table 2 : Antimicrobial Activity of Selected Derivatives

| Compound | R-Group | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|---|

| 4a | 4-Fluorophenyl | 12.5 | 25.0 |

| 4b | 3-Nitro | 6.25 | 50.0 |

| Derivatives tested via broth microdilution . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.